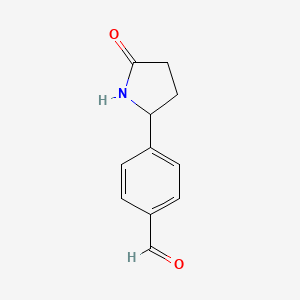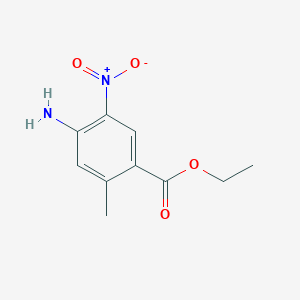
8-Iodoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinolin-6-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both iodine and hydroxyl groups in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-6-ol typically involves the iodination of quinolin-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.
Reduction: The iodine atom can be reduced to form 8-hydroxyquinoline.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation leads to quinolin-6-one derivatives.
- Reduction results in 8-hydroxyquinoline.
- Substitution yields various functionalized quinoline derivatives.
Scientific Research Applications
8-Iodoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Iodoquinolin-6-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes and other proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
3-Iodoquinolin-6-ol: Similar in structure but with the iodine atom at a different position.
5,7-Diiodo-8-quinolinol: Contains two iodine atoms, leading to different chemical properties.
8-Hydroxyquinoline: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.
Uniqueness: 8-Iodoquinolin-6-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
8-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
InChI Key |
MUPKVETUVAGPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


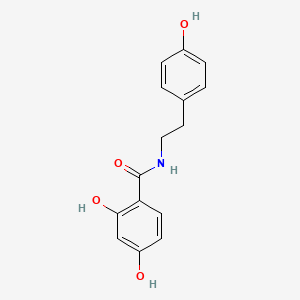
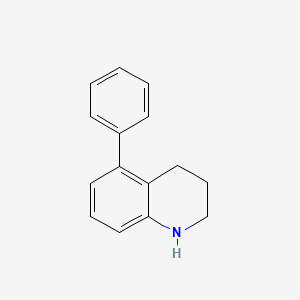

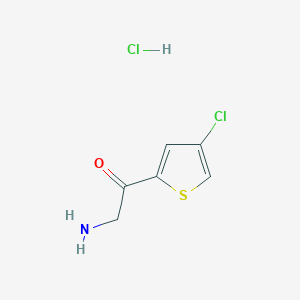
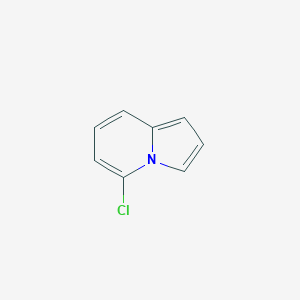

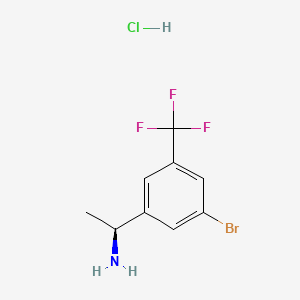


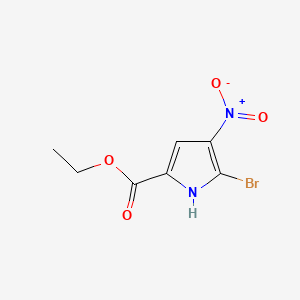
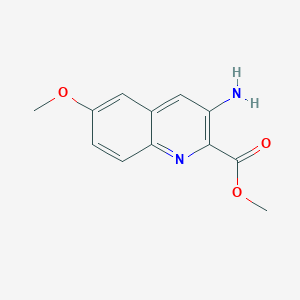
![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)
